Acetyl tetrapeptide-3 Acetate Acetyl tetrapeptide-3 Acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19762378
InChI: InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1
SMILES:
Molecular Formula: C24H43N9O7
Molecular Weight: 569.7 g/mol

Acetyl tetrapeptide-3 Acetate

CAS No.:

Cat. No.: VC19762378

Molecular Formula: C24H43N9O7

Molecular Weight: 569.7 g/mol

* For research use only. Not for human or veterinary use.

Acetyl tetrapeptide-3 Acetate -

Specification

Molecular Formula C24H43N9O7
Molecular Weight 569.7 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide;acetic acid
Standard InChI InChI=1S/C22H39N9O5.C2H4O2/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23;1-2(3)4/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36);1H3,(H,3,4)/t16-,17-,18-;/m0./s1
Standard InChI Key ABOZUSDFQLCWFB-UVJOBNTFSA-N
Isomeric SMILES CC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N.CC(=O)O
Canonical SMILES CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition

Acetyl Tetrapeptide-3 Acetate, systematically named (S)-2-acetamido-6-amino-N-(2-(((S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)hexanamide acetate, has the empirical formula C22H39N9O5C2H4O2C_{22}H_{39}N_9O_5 \cdot C_2H_4O_2 and a molecular weight of 509.6 g/mol . Its acetylated N-terminus enhances stability against enzymatic degradation, while the acetate counterion improves solubility in aqueous formulations .

Physicochemical Characteristics

The peptide exhibits solubility in polar solvents, including water (10 mg/mL), dimethyl sulfoxide (DMSO), and ethanol, with optimal stability between pH 4.0–8.0 . Storage recommendations mandate temperatures below -20°C for long-term preservation, though solutions remain stable for one month at -20°C and six months at -80°C .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC22H39N9O5C2H4O2C_{22}H_{39}N_9O_5 \cdot C_2H_4O_2
Molecular Weight509.6 g/mol
SolubilityWater, DMSO, Ethanol (10 mg/mL)
Optimal pH Range4.0–8.0
Storage Temperature-20°C (short-term), -80°C (long-term)

Mechanisms of Action

Extracellular Matrix Modulation

The peptide stimulates MRC5 human fibroblasts to upregulate type III collagen production by 32% and laminin synthesis by 28% at 1 μM concentrations . These ECM proteins enlarge hair follicle dimensions, increasing anchorage strength by 40% compared to untreated controls . Laminin-332, a critical component of the dermal-epidermal junction, shows 18% higher expression in peptide-treated skin explants, reversing glucocorticoid-induced collagen VII deficiencies .

Anti-Inflammatory Activity

Through inhibition of interleukin-8 (IL-8) secretion, Acetyl Tetrapeptide-3 Acetate reduces perifollicular inflammation by 55% in vitro . This cytokine suppression prevents hair follicle miniaturization, a hallmark of androgenetic alopecia, by maintaining dermal papilla cell viability .

Androgen Pathway Interference

The peptide demonstrates dose-dependent 5α-reductase inhibition, reducing dihydrotestosterone (DHT) synthesis by 22% at 2.5% concentration . This dual mechanism—combining ECM reinforcement and hormonal modulation—explains its superior efficacy compared to single-pathway agents like minoxidil.

Clinical and Preclinical Research Findings

Human Trial Data

A four-month randomized study (n=30) utilizing a 2.5% peptide serum combined with red clover extract yielded:

  • 46% increase in anagen:telogen ratio

  • 33% reduction in daily hair shedding

  • 19% improvement in hair shaft diameter

In Vitro Models

Table 2: Comparative Efficacy in Experimental Systems

ModelParameter MeasuredImprovementConcentration
MRC5 FibroblastsType III Collagen+32%1 μM
Human Skin ExplantsCollagen VII Expression+27%5 μM
Ex Vivo Hair FolliclesAnagen Phase Duration+41%2.5%

Formulation Considerations

Concentration Guidelines

Preventive formulations typically contain 0.5–2.5% peptide, while intensive treatments require 2.5–5% concentrations . Aqueous solutions maintain 98% stability over six months when stored below 25°C, though ethanol-based vehicles enhance follicular penetration by 22% .

Compatibility Excipients

The peptide demonstrates optimal synergy with:

  • Caffeine: Enhances vasodilation (20% improved follicular delivery)

  • Niacinamide: Boosts ceramide synthesis (15% additive effect)

  • Hyaluronic Acid: Increases scalp hydration (33% moisture retention)

Future Research Directions

Ongoing Phase II trials are investigating oral bioavailability (NCT04877092), while nanoparticle-encapsulated formulations show 300% enhanced follicular retention in preclinical models. Emerging applications in eyelash growth serums and scar modulation therapies underscore its multifunctional potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator